1-(Bromomethyl)-2-ethoxynaphthalene
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Overview
Description
1-(Bromomethyl)-2-ethoxynaphthalene is an organic compound with the molecular formula C13H13BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon and an ethoxy group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethoxynaphthalene can be synthesized through a multi-step process involving the bromination of 2-ethoxynaphthalene. The typical synthetic route includes:
Bromination: 2-ethoxynaphthalene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) to introduce the bromomethyl group at the first position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-ethoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of 2-ethoxynaphthalene.
Scientific Research Applications
1-(Bromomethyl)-2-ethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of functionalized polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and as a building block for bioactive molecules.
Industrial Applications: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-ethoxynaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(Bromomethyl)naphthalene: Lacks the ethoxy group, making it less versatile in certain reactions.
2-(Bromomethyl)naphthalene: The bromomethyl group is positioned differently, affecting its reactivity.
1-(Chloromethyl)-2-ethoxynaphthalene: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-2-ethoxynaphthalene is unique due to the presence of both bromomethyl and ethoxy groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C13H13BrO |
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Molecular Weight |
265.14 g/mol |
IUPAC Name |
1-(bromomethyl)-2-ethoxynaphthalene |
InChI |
InChI=1S/C13H13BrO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9H2,1H3 |
InChI Key |
RGRCAFPSNXDFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CBr |
Origin of Product |
United States |
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